Differential Reactivity in Cross-Coupling: Superior Electrophilic Partner for Suzuki and Sonogashira Reactions
5-Iodo-2-methylbenzofuran is explicitly noted for its utility in Suzuki-Miyaura and Sonogashira couplings due to the high reactivity of the iodo group, making it a more efficient electrophilic partner compared to its bromo or chloro counterparts [1]. This is a class-level inference based on the well-established order of reactivity for aryl halides in palladium-catalyzed cross-couplings: I > Br >> Cl [2]. The iodine substituent facilitates faster oxidative addition to Pd(0) catalysts, enabling milder reaction conditions and potentially higher yields when complex or sensitive substrates are employed.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) |
|---|---|
| Target Compound Data | Iodo-substituted (highly reactive) |
| Comparator Or Baseline | Bromo-substituted (moderately reactive); Chloro-substituted (least reactive) |
| Quantified Difference | Qualitative class-level trend; general order of reactivity is I > Br >> Cl |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions |
Why This Matters
For a synthetic chemist, choosing the 5-iodo analog over the 5-bromo analog enables reactions to proceed at lower temperatures, with lower catalyst loadings, or with less active substrates, directly impacting synthetic route feasibility and yield.
- [1] Kuujia. 5-Iodo-2-methylbenzofuran Product Page. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
